molecular formula C11H12OS B1531812 (1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol CAS No. 2165790-95-2

(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol

Cat. No.: B1531812
CAS No.: 2165790-95-2
M. Wt: 192.28 g/mol
InChI Key: ZTWIXNOMUKJCHS-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a hydroxyl group and an ethynyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced cellular proliferation and inflammation .

Properties

IUPAC Name

(1R,2S)-2-(2-thiophen-2-ylethynyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c12-11-5-1-3-9(11)6-7-10-4-2-8-13-10/h2,4,8-9,11-12H,1,3,5H2/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWIXNOMUKJCHS-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C#CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C#CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol
Reactant of Route 2
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol
Reactant of Route 4
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol
Reactant of Route 5
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol

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